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Compound of Interest

Compound Name: N-Methylbenzylamine

Cat. No.: B140818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methylbenzylamine (C₈H₁₁N), a secondary amine utilized in various chemical syntheses. The

guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, offering insights into its structural characteristics. This document is intended to

serve as a valuable resource for professionals in research and development.

Chemical Structure and Properties
N-Methylbenzylamine is a colorless to pale yellow liquid with the following key properties:

Molecular Formula: C₈H₁₁N

Molecular Weight: 121.18 g/mol

Boiling Point: 184-189 °C

Density: 0.939 g/mL at 25 °C

Synonyms: N-Benzylmethylamine, (Methylamino)methylbenzene

Spectroscopic Data
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The following sections present the key spectroscopic data for N-Methylbenzylamine,

organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum of N-Methylbenzylamine provides information about the different types

of protons and their neighboring environments.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.25-7.35 Multiplet 5H
Aromatic protons

(C₆H₅)

~3.70 Singlet 2H
Methylene protons (-

CH₂-)

~2.45 Singlet 3H Methyl protons (-CH₃)

~1.5 (variable) Broad Singlet 1H Amine proton (-NH-)

Note: The chemical shift of the amine proton is variable and can be affected by solvent,

concentration, and temperature.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
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Chemical Shift (δ) ppm Assignment

~140 Quaternary Aromatic Carbon (C-CH₂)

~128.5 Aromatic CH

~128.2 Aromatic CH

~127.0 Aromatic CH

~56.5 Methylene Carbon (-CH₂-)

~36.2 Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3500 Medium, Broad
N-H Stretch (Secondary

Amine)

~3020-3080 Medium C-H Stretch (Aromatic)

~2800-3000 Medium C-H Stretch (Aliphatic)

~1600, ~1495, ~1450 Strong to Medium C=C Stretch (Aromatic Ring)

~1120 Medium C-N Stretch

~735, ~695 Strong
C-H Bend (Aromatic,

Monosubstituted)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented here is for Electron Ionization (EI).
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m/z Relative Intensity (%) Assignment

121 High Molecular Ion [M]⁺

120 Moderate [M-H]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

44 Base Peak [CH₃NHCH₂]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of N-Methylbenzylamine was dissolved in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer.

Pulse Sequence: zg30 (30° pulse).

Acquisition Time: ~4 seconds.

Relaxation Delay: 1 second.

Number of Scans: 16.

Spectral Width: 16 ppm.

¹³C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer.

Pulse Sequence: zgpg30 (power-gated decoupling).
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Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Number of Scans: 1024.

Spectral Width: 240 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat N-Methylbenzylamine was placed between two

potassium bromide (KBr) plates.

Instrumentation:

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

Accessory: None (transmission mode).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of N-Methylbenzylamine in methanol was introduced

via direct injection into the ion source.

Instrumentation:

Instrument: Agilent 7890B GC coupled to a 5977A MSD.

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.
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Analyzer: Quadrupole.

Mass Range: m/z 30-200.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide for N-Methylbenzylamine.
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Spectroscopic Analysis Workflow for N-Methylbenzylamine
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Correlation of N-Methylbenzylamine Structure with Spectroscopic Data

N-Methylbenzylamine Structure

¹H NMR ¹³C NMR IR MS

Aromatic H
~7.3 ppm

-CH₂- H
~3.7 ppm

-CH₃ H
~2.4 ppm

-NH- H
~1.5 ppm

Aromatic C
127-140 ppm

-CH₂- C
~56.5 ppm

-CH₃ C
~36.2 ppm

N-H Stretch
~3400 cm⁻¹

Aromatic C-H Stretch
~3050 cm⁻¹

Aliphatic C-H Stretch
~2900 cm⁻¹

C-N Stretch
~1120 cm⁻¹

[M]⁺
m/z 121

[C₇H₇]⁺
m/z 91

[CH₃NHCH₂]⁺
m/z 44

Click to download full resolution via product page

Structure-Spectra Correlation

To cite this document: BenchChem. [Spectroscopic Analysis of N-Methylbenzylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140818#spectroscopic-data-of-n-methylbenzylamine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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